C23H16Cl2F3N3O3
Description
C₂₃H₁₆Cl₂F₃N₃O₃ is a halogenated aromatic compound featuring two chlorine atoms, three fluorine atoms, and three nitro groups. The presence of multiple electronegative substituents (Cl, F, NO₂) likely influences its solubility, reactivity, and intermolecular interactions [1].
Properties
Molecular Formula |
C23H16Cl2F3N3O3 |
|---|---|
Molecular Weight |
510.3 g/mol |
IUPAC Name |
(3S,3'aR,8'aS,8'bS)-5-chloro-2'-[4-chloro-3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione |
InChI |
InChI=1S/C23H16Cl2F3N3O3/c24-10-3-6-15-13(8-10)22(21(34)29-15)18-17(16-2-1-7-30(16)22)19(32)31(20(18)33)11-4-5-14(25)12(9-11)23(26,27)28/h3-6,8-9,16-18H,1-2,7H2,(H,29,34)/t16-,17+,18-,22+/m0/s1 |
InChI Key |
ZDTVFGUKJSPSJL-RQXXJAGISA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]3[C@@H](C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(F)(F)F)[C@]5(N2C1)C6=C(C=CC(=C6)Cl)NC5=O |
Canonical SMILES |
C1CC2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(F)(F)F)C5(N2C1)C6=C(C=CC(=C6)Cl)NC5=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C23H16Cl2F3N3O3 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Nitration: Introduction of nitro groups into the aromatic ring.
Halogenation: Incorporation of chlorine and fluorine atoms.
Coupling Reactions: Formation of carbon-nitrogen bonds through coupling reactions.
Industrial Production Methods
Industrial production of C23H16Cl2F3N3O3 involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to ensure the desired reaction pathway.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
C23H16Cl2F3N3O3: undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
C23H16Cl2F3N3O3: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for molecular interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which C23H16Cl2F3N3O3 exerts its effects involves interaction with specific molecular targets. These interactions can include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Structural and Molecular Weight Differences
The molecular weight (MW) of C₂₃H₁₆Cl₂F₃N₃O₃ significantly exceeds that of many structurally related compounds (Table 1). For example:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| C₂₃H₁₆Cl₂F₃N₃O₃ | C₂₃H₁₆Cl₂F₃N₃O₃ | 509.25 | Cl₂, F₃, N₃O₃ |
| CAS 826-39-1 | C₂₃H₁₆O₃ | 203.75 | O₃ (no halogens/nitro) |
| CAS 82-66-6 | C₅H₁₀N₂O₄ | 340.37 | N₂O₄ (smaller chain) |
Key Observations :
- C₂₃H₁₆O₃ (CAS 826-39-1): Lacking halogens and nitro groups, this compound has a much lower MW (203.75 g/mol) and likely higher solubility in nonpolar solvents due to its purely aromatic-oxygen structure [2].
- C₅H₁₀N₂O₄ (CAS 82-66-6) : Despite a smaller carbon backbone, its MW (340.37 g/mol) is elevated by nitro and oxygen groups. This may enhance water solubility compared to C₂₃H₁₆Cl₂F₃N₃O₃, though structural differences limit direct comparisons [2].
Solubility and Reactivity
- Halogen Effects : The chlorine and fluorine atoms in C₂₃H₁₆Cl₂F₃N₃O₃ increase lipophilicity, reducing water solubility compared to C₂₃H₁₆O₃. However, nitro groups (N₃O₃) introduce polarity, creating a balance that may favor solubility in polar aprotic solvents like DMSO [1].
- Thermal Stability: The halogen-rich structure of C₂₃H₁₆Cl₂F₃N₃O₃ likely enhances thermal stability compared to non-halogenated analogs. For instance, C₂₃H₁₆O₃ may degrade faster at elevated temperatures due to weaker C–O bonds [1].
Biological Activity
C23H16Cl2F3N3O3 is a complex organic compound with significant potential for various biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer effects, along with relevant case studies and research findings.
Chemical Structure and Properties
C23H16Cl2F3N3O3 consists of a core structure that includes multiple functional groups, which contribute to its biological activity. The presence of halogen atoms (chlorine and fluorine) is notable, as these can enhance the compound's interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to C23H16Cl2F3N3O3 exhibit promising antimicrobial properties against a range of pathogens. For example:
- Mechanism of Action : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to cell death.
- Case Studies : In vitro studies have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values typically ranging from 25 to 50 µg/mL for effective compounds in this class .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 25 | Effective |
| Escherichia coli | 50 | Moderate |
| Pseudomonas aeruginosa | 40 | Effective |
Anticancer Activity
C23H16Cl2F3N3O3 has also been investigated for its anticancer properties:
- Cell Line Studies : Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.
- Research Findings : In one study, the compound was shown to reduce cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment .
Biochemical Composition
The biochemical composition of C23H16Cl2F3N3O3 influences its biological activity:
- Phytochemical Analysis : Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have identified key phytochemicals that contribute to its antimicrobial and anticancer effects. These include flavonoids and other phenolic compounds that exhibit strong antioxidant properties.
Case Study: Antimicrobial Efficacy
A study focusing on the antimicrobial efficacy of C23H16Cl2F3N3O3 revealed:
- Tested Strains : The compound was tested against various bacterial strains, including multidrug-resistant strains.
- Results : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
